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molecular formula C8H5N3O4 B8809371 4-Methyl-3,5-dinitrobenzonitrile

4-Methyl-3,5-dinitrobenzonitrile

Cat. No. B8809371
M. Wt: 207.14 g/mol
InChI Key: XLZYQRLDGGJMDI-UHFFFAOYSA-N
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Patent
US07304084B2

Procedure details

Phosphorus oxychloride (91.3 kg) is added over about 30 minutes into a mixture of 4-methyl-3,5-dinitrobenzamide (6) (66.6 kg) in acetonitrile (250.2 kg). The mixture is heated at reflux (about 80° C.) for about 2.5 hours. The solution is then cooled to ambient temperature and added to water (335 L) over about 1.5 hour, while maintaining a temperature of less than about 30° C. The mixture is cooled to about 5° C. and held at this temperature for about 18 hours. The product that precipitates is isolated via centrifugation, washed with water (469 L), and dried in a convection tray dryer at about 45° C. for about 22 hours to provide 4-methyl-3,5-dinitrobenzonitrile (4) (59 kg, 96% yield).
Quantity
91.3 kg
Type
reactant
Reaction Step One
Quantity
66.6 kg
Type
reactant
Reaction Step One
Quantity
250.2 kg
Type
solvent
Reaction Step One
Name
Quantity
335 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][C:7]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:10]([C:11]([NH2:13])=O)=[CH:9][C:8]=1[N+:19]([O-:21])=[O:20].O>C(#N)C>[CH3:6][C:7]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:10]([C:11]#[N:13])=[CH:9][C:8]=1[N+:19]([O-:21])=[O:20]

Inputs

Step One
Name
Quantity
91.3 kg
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
66.6 kg
Type
reactant
Smiles
CC1=C(C=C(C(=O)N)C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
250.2 kg
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
335 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of less than about 30° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to about 5° C.
CUSTOM
Type
CUSTOM
Details
The product that precipitates
CUSTOM
Type
CUSTOM
Details
is isolated via centrifugation
WASH
Type
WASH
Details
washed with water (469 L)
CUSTOM
Type
CUSTOM
Details
dried in a convection tray dryer at about 45° C. for about 22 hours
Duration
22 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(C=C(C#N)C=C1[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 59 kg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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